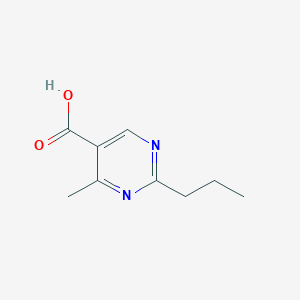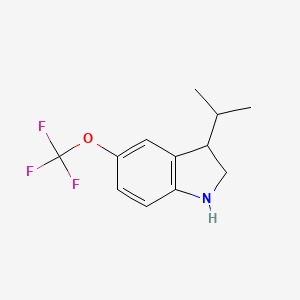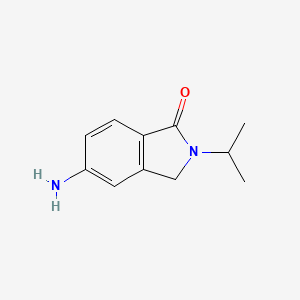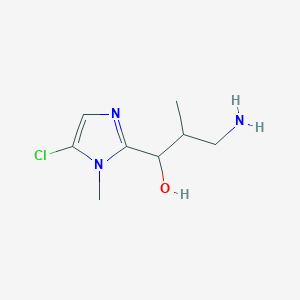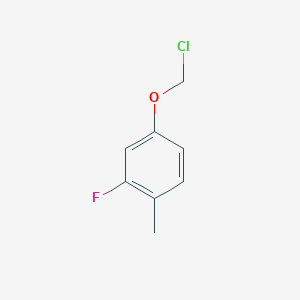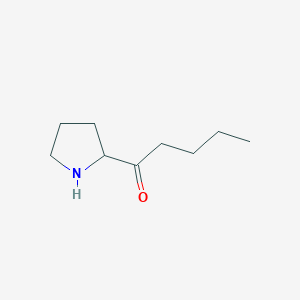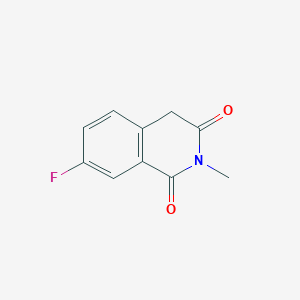
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a methyl group in its structure makes it a unique derivative with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various quinoline and dihydroisoquinoline derivatives, which can have different biological activities and applications .
Applications De Recherche Scientifique
7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity to these targets, potentially leading to the modulation of various biological pathways . The exact pathways and molecular targets are still under investigation, but its unique structure allows for selective interactions that can result in specific biological effects .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but without the fluorine and methyl groups.
7-Fluoro-1,2,3,4-tetrahydroisoquinoline: A similar compound with only the fluorine substitution.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with only the methyl substitution.
Uniqueness: The presence of both the fluorine and methyl groups in 7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione makes it unique compared to its analogs.
Propriétés
Formule moléculaire |
C10H8FNO2 |
|---|---|
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
7-fluoro-2-methyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C10H8FNO2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4H2,1H3 |
Clé InChI |
CHMSQVIAGIPJTP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CC2=C(C1=O)C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B13179411.png)
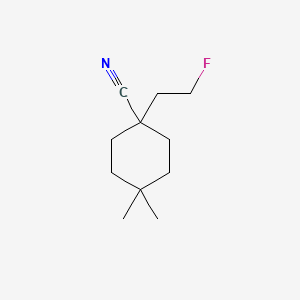
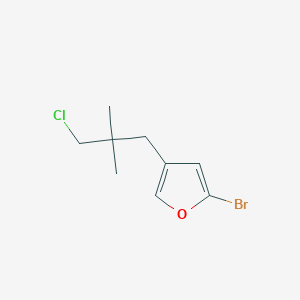
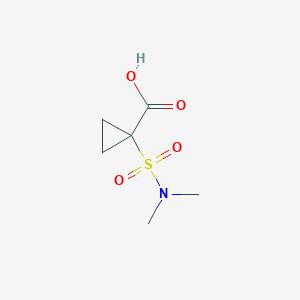
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)


